Isoannonacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

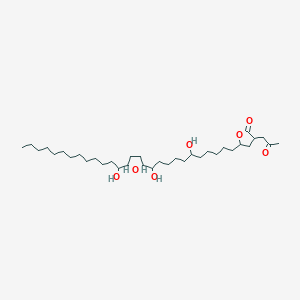

Isoannonacin a, also known as annonacin-A-one, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Thus, this compound a is considered to be a fatty alcohol lipid molecule. This compound a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound a has been primarily detected in urine. Within the cell, this compound a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound a can be found in fruits. This makes this compound a a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Introduction to Isoannonacin

This compound is a notable compound derived from the Annona muricata plant, commonly known as soursop or graviola. This compound belongs to the class of acetogenins, which are known for their diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. Research has increasingly focused on this compound due to its potential efficacy against various cancer cell lines and its role in traditional medicine.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. It exhibits selective cytotoxicity against several cancer cell lines, including:

- Colon Cancer : this compound has shown potent activity against HT-29 colon adenocarcinoma cells, with studies indicating that it is 10,000 times more potent than Adriamycin, a well-known chemotherapeutic agent .

- Breast Cancer : In vitro studies on MCF-7 breast cancer cells revealed marked genotoxic effects when treated with this compound .

- Lung and Pancreatic Cancers : The compound has also been effective against A-549 lung carcinoma and PACA-2 pancreatic carcinoma cell lines, highlighting its broad-spectrum anticancer potential .

Antioxidant Properties

This compound possesses antioxidant capabilities, contributing to its overall therapeutic profile. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells and tissues .

Traditional and Ethnobotanical Uses

Historically, Annona muricata has been used in various cultures for treating ailments such as:

- Fever and Respiratory Diseases : Traditional medicine often employs extracts from the leaves and fruits for these conditions.

- Gastrointestinal Disorders : The fruit juice is commonly used as a remedy for digestive issues.

- Antimicrobial Applications : Ethnobotanical studies suggest that this compound may also serve as an insecticide and parasiticide .

Data Table: Comparative Efficacy of this compound

Case Study 1: Anticancer Efficacy in Colon Cancer

A study published in International Journal of Research in Pharmacology & Pharmacotherapeutics detailed the isolation of this compound from Annona muricata and its testing against HT-29 colon adenocarcinoma cells. The results indicated that this compound significantly inhibited cell proliferation at low concentrations, showcasing its potential as a therapeutic agent in colorectal cancer treatment.

Case Study 2: Antioxidant Activity Assessment

Research conducted by the National Institutes of Health evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The study found that this compound effectively reduced oxidative stress markers in treated cell cultures, suggesting its utility in preventing oxidative damage associated with chronic diseases.

Propriétés

Numéro CAS |

170900-30-8 |

|---|---|

Formule moléculaire |

C35H64O7 |

Poids moléculaire |

596.9 g/mol |

Nom IUPAC |

5-[6,11-dihydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3 |

Clé InChI |

DGQPZGGOYKKJLX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |

SMILES canonique |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |

melting_point |

91-92°C |

Key on ui other cas no. |

123266-22-8 |

Description physique |

Solid |

Synonymes |

annonacin-A-one annonacin-A-one, ((2,4-cis)-10R)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.